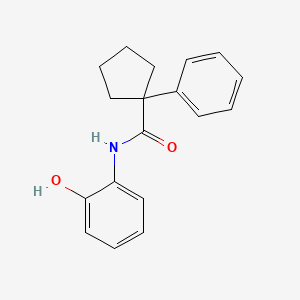
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxyphenyl)acetamide” is a compound that has been studied for its various biological activities . It’s also known as “2’-Hydroxyacetanilide” and has the molecular formula C8H9NO2 .
Synthesis Analysis
While specific synthesis methods for “N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide” are not available, related compounds have been synthesized through various methods. For instance, “N-(2-hydroxyphenyl)acrylamide” was synthesized by copolymerization of N-(2-hydroxyphenyl)acrylamide as a functional monomer .Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyphenyl)acetamide” includes a benzene ring attached to an acetamide group . The exact structure of “N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide” is not available in the sources I found.Aplicaciones Científicas De Investigación
Anticancer Properties
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has demonstrated promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a potential candidate for novel cancer therapies .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has shown anti-inflammatory properties by modulating inflammatory mediators. Researchers are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Activity
The compound’s structure suggests it could interact with neuronal receptors and influence neuroprotective pathways. Studies have investigated its effects on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide may enhance neuronal survival and reduce oxidative stress .
Antioxidant Potential
Oxidative stress contributes to aging and various health issues. This compound exhibits antioxidant properties, scavenging free radicals and protecting cells from damage. Researchers are exploring its use in preventing oxidative stress-related diseases, including cardiovascular disorders and age-related macular degeneration .
Antimicrobial Applications
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide has been investigated for its antimicrobial effects. It shows activity against bacteria, fungi, and even some drug-resistant strains. Researchers are studying its potential as an alternative to existing antibiotics and antifungal agents .
Phytotoxic Metabolites
Recent research has revealed an alternative pathway involving nitrosylation and nitration of N-(2-hydroxyphenyl)acetamides, leading to bioactive phytotoxic metabolites. These compounds play a role in plant defense mechanisms and interactions with other organisms. Understanding their ecological impact is an exciting area of study .
Direcciones Futuras
While specific future directions for “N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide” are not available, research on related compounds suggests potential areas of interest. For example, thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .
Mecanismo De Acción
Target of Action
Similar compounds such as n-(2-hydroxyphenyl)acetamide have shown therapeutic potential in the treatment of glioblastoma multiforme (gbm) as a single agent or in combination with temozolomide (tmz) on glioblastoma cells
Mode of Action
It’s worth noting that compounds with similar structures have been found to induce apoptosis in cancer cells . The specific interactions between this compound and its targets, leading to these changes, are yet to be elucidated.
Biochemical Pathways
Related compounds have been found to be involved in the biosynthesis process of 2-acetamidophenol in pseudomonas
Pharmacokinetics
Studies on similar compounds suggest that they may have promising drug-like properties, including improved kinetic solubilities and metabolic stability
Result of Action
Related compounds have been found to induce apoptosis in cancer cells
Action Environment
It’s worth noting that the production of similar compounds can be influenced by the presence of certain precursors in the medium
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-16-11-5-4-10-15(16)19-17(21)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11,20H,6-7,12-13H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDJOFYUVIIQQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)
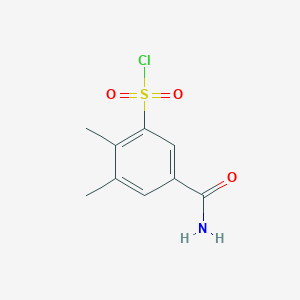
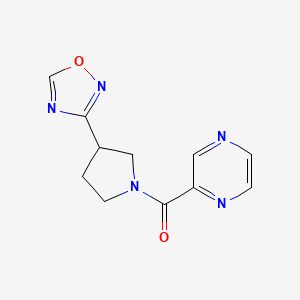
![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)

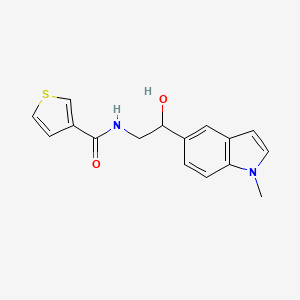

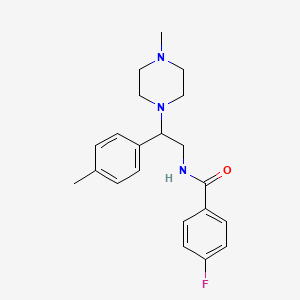
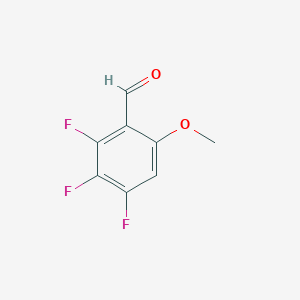


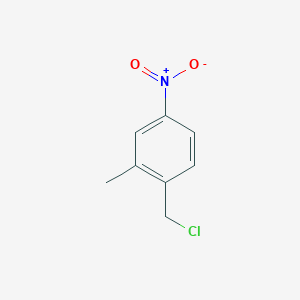
![(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2375962.png)